2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Scientific Research Applications
2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research. In chemistry, it is used as a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions . In biology, it is employed in the development of bioconjugates and functionalized biomolecules for diagnostic and therapeutic purposes . In medicine, it is used in the synthesis of drug candidates and active pharmaceutical ingredients . In industry, it is utilized in the production of advanced materials and polymers .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boronic acids and their esters, such as pinacol boronic esters, are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which occurs with formally nucleophilic organic groups. These groups are transferred from boron to palladium . This process is part of the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound plays a role, is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s important to note that the susceptibility of pinacol boronic esters to hydrolysis is influenced by the ph, which can considerably accelerate the reaction rate at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The suzuki–miyaura coupling reaction, in which this compound is involved, results in the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly affect the rate of hydrolysis of pinacol boronic esters . Additionally, the reaction conditions for the Suzuki–Miyaura coupling are exceptionally mild and functional group tolerant , which suggests that the compound may be stable under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and the implementation of rigorous purification processes to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions: The common reagents used in these reactions include palladium catalysts (such as Pd(PPh3)4), bases (such as K2CO3 or NaOH), and solvents (such as toluene or ethanol). The reactions are typically carried out under mild conditions, which makes them highly functional group tolerant .
Major Products Formed: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other organoboron reagents used in Suzuki-Miyaura coupling, such as phenylboronic acid, 4-fluorophenylboronic acid, and 3-nitrophenylboronic acid .
Uniqueness: What sets 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its unique combination of functional groups, which provides enhanced reactivity and selectivity in cross-coupling reactions. The presence of both fluoro and nitro groups allows for fine-tuning of electronic properties, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2-(4-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)15(16)17/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMHYMHOXGOPAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672898 | |
Record name | 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-09-3 | |
Record name | 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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